molecular formula C22H23Cl2N5O2S B305926 N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Cat. No. B305926
M. Wt: 492.4 g/mol
InChI Key: VICLSIUKJVDMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide, commonly referred to as "Compound X," is a chemical compound that has gained significant attention in the scientific research community. This compound belongs to the class of triazole compounds and has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and agricultural sciences.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Studies have suggested that Compound X may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have reported that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Additionally, Compound X has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Moreover, this compound has been shown to modulate the immune response, leading to the activation of immune cells and the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its broad-spectrum activity against cancer cells and microorganisms. Additionally, this compound has shown low toxicity in normal cells, making it a potential candidate for the development of new anticancer and antimicrobial agents. However, the synthesis of Compound X is complex and requires several steps, making it challenging to produce large quantities of this compound. Moreover, the mechanism of action of Compound X is not fully understood, and further studies are needed to elucidate its mode of action and potential side effects.

Future Directions

Several future directions can be pursued to further explore the potential applications of Compound X. One possible direction is to investigate the pharmacokinetics and toxicity of this compound in animal models. Additionally, further studies are needed to elucidate the mechanism of action of Compound X and its potential interactions with other drugs. Moreover, the development of new formulations and delivery methods for Compound X may enhance its efficacy and reduce its toxicity. Finally, the potential applications of Compound X in agricultural sciences, such as the development of new pesticides and herbicides, should also be explored.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that includes the reaction of 2,4-dichlorophenylamine with ethyl acetoacetate to produce 2-(2,4-dichlorophenylamino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 2-(2,4-dichlorophenylamino)-3-thioxobutanoic acid ethyl ester, which is further reacted with methylhydrazinecarboxylate to produce 2-(2,4-dichlorophenylamino)-2-methyl-3-thioxobutanohydrazide. Finally, the reaction of this intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol and N-(2-chloro-4-methylpentan-2-yl)benzamide leads to the formation of Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound has significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, Compound X has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

Molecular Formula

C22H23Cl2N5O2S

Molecular Weight

492.4 g/mol

IUPAC Name

N-[1-[5-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide

InChI

InChI=1S/C22H23Cl2N5O2S/c1-13(2)19(26-21(31)14-7-5-4-6-8-14)20-27-28-22(29(20)3)32-12-18(30)25-17-10-9-15(23)11-16(17)24/h4-11,13,19H,12H2,1-3H3,(H,25,30)(H,26,31)

InChI Key

VICLSIUKJVDMLW-UHFFFAOYSA-N

SMILES

CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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